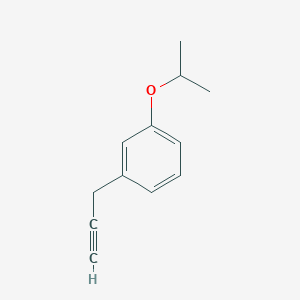
1-Isopropoxy-3-prop-2-ynylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropoxy-3-prop-2-ynylbenzene is an organic compound that belongs to the class of alkylbenzenes It is characterized by the presence of an isopropoxy group and a prop-2-ynyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropoxy-3-prop-2-ynylbenzene typically involves the reaction of substituted phenol derivatives with propargyl bromide in the presence of a base such as potassium carbonate (K₂CO₃) and an aprotic solvent like acetone . The reaction proceeds via an S_N2 mechanism, where the phenoxide ion formed from the phenol derivative attacks the propargyl bromide, resulting in the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropoxy-3-prop-2-ynylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzoic acid derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions is commonly used for the oxidation of alkylbenzenes.
Substitution: Typical electrophiles used in substitution reactions include bromine (Br₂) and nitric acid (HNO₃).
Major Products:
Scientific Research Applications
1-Isopropoxy-3-prop-2-ynylbenzene has several applications in scientific research, including:
Mechanism of Action
The mechanism by which 1-Isopropoxy-3-prop-2-ynylbenzene exerts its effects involves interactions with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound binds to phosphatidylglycerol and cardiolipin in the bacterial membrane, leading to membrane damage and increased permeability .
Comparison with Similar Compounds
1-Isopropoxy-3-prop-2-ynylbenzene can be compared with other similar compounds such as:
Prop-2-yn-1-ylbenzene: This compound lacks the isopropoxy group but shares the prop-2-ynyl group attached to the benzene ring.
1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: This compound has a methoxy group instead of an isopropoxy group.
Uniqueness: The presence of both the isopropoxy and prop-2-ynyl groups in this compound makes it unique compared to its analogs
Properties
Molecular Formula |
C12H14O |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1-propan-2-yloxy-3-prop-2-ynylbenzene |
InChI |
InChI=1S/C12H14O/c1-4-6-11-7-5-8-12(9-11)13-10(2)3/h1,5,7-10H,6H2,2-3H3 |
InChI Key |
UZWSBPVUULEDKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


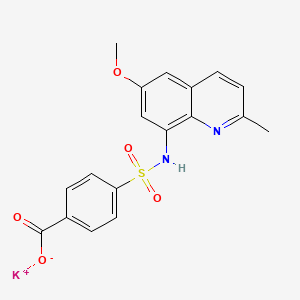

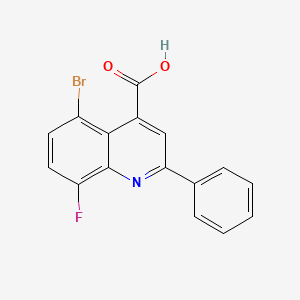

![[(5R,6S,9S,10R,13R,14R,17R)-6-chloro-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-5-hydroxy-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13719905.png)
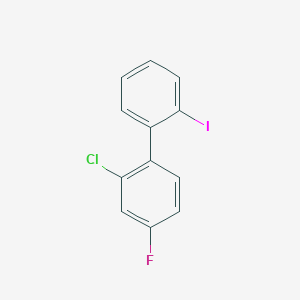
![[[(E)-[2-[[(2R)-2-[2-(2-acetyloxybenzoyl)oxybenzoyl]oxy-4-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxy-3,3-dimethylbutanoyl]amino]-1,2-diamino-3-carboxypropylidene]amino]-aminomethylidene]-dimethylazanium](/img/structure/B13719911.png)
![[3-Nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13719917.png)
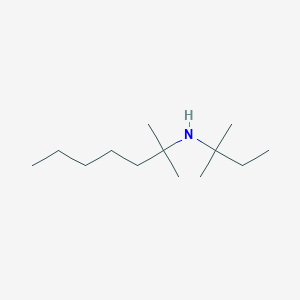
![(4,4-Difluoropiperidin-1-yl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone](/img/structure/B13719948.png)
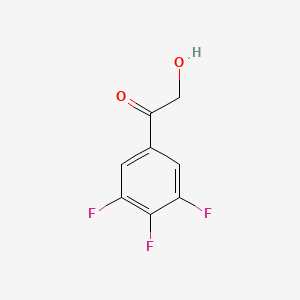
![[8-[7-bis(3,5-dimethylphenyl)phosphanyl-4-methyl-2,3-dihydro-1,4-benzoxazin-8-yl]-4-methyl-2,3-dihydro-1,4-benzoxazin-7-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B13719953.png)
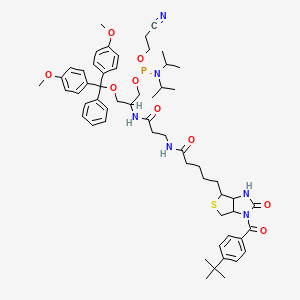
![(5-Bromo-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13719956.png)
